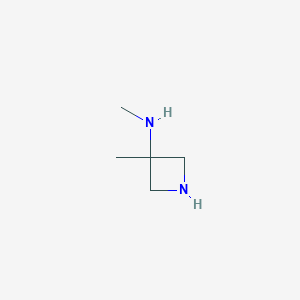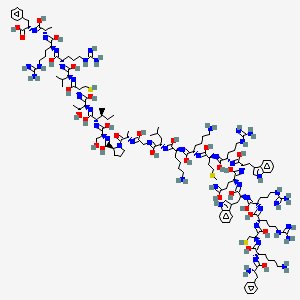
NONYLPHENOL-ETHYLENEOXIDECONDENSATES
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nonylphenol-ethyleneoxidecondensates (NP/NPEs) are nonionic surfactants, or detergent-like substances, with uses that lead to widespread release into aquatic environments . They are used extensively in epoxy formulation in North America .
Synthesis Analysis
The synthesis of NP/NPEs involves a series of chemical reactions. The most commonly used alkylphenol ethoxylates are nonylphenol ethoxylates, which account for 80% of the total use . Nonylphenol ethoxylates are the incompletely biodegraded product in the environment and wastewater treatment plants, due to the stepwise loss of ethoxy groups, thereby forming nonylphenol monoethoxylate and nonylphenol diethoxylate, and completely degraded to the deethoxylated product, nonylphenol .Molecular Structure Analysis
The molecular structure of NP/NPEs is complex and varies depending on the specific compound. The nonyl group can be attached to the phenol ring at various locations, usually the 4- and, to lesser extent, the 2-positions, and can be either branched or linear .Chemical Reactions Analysis
The chemical reactions involved in the synthesis and degradation of NP/NPEs are complex and involve multiple steps. The reactions are influenced by various factors such as temperature, pressure, and the presence of catalysts .Mecanismo De Acción
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of NONYLPHENOL-ETHYLENEOXIDECONDENSATES can be achieved through the condensation of nonylphenol with ethylene oxide. This reaction is typically carried out in the presence of a catalyst such as potassium hydroxide or sodium hydroxide. The number of ethylene oxide units added to the nonylphenol molecule can be controlled by adjusting the reaction conditions, including temperature, pressure, and reaction time. The resulting product is a mixture of compounds with varying degrees of ethylene oxide condensation.", "Starting Materials": [ "Nonylphenol", "Ethylene oxide", "Potassium hydroxide or sodium hydroxide", "Solvent (e.g. water, ethanol)" ], "Reaction": [ "1. Dissolve nonylphenol in a suitable solvent.", "2. Add a catalyst, such as potassium hydroxide or sodium hydroxide, to the solution.", "3. Slowly add ethylene oxide to the mixture while stirring.", "4. Heat the mixture to a suitable temperature (e.g. 80-120°C) and maintain for a suitable time (e.g. 2-6 hours).", "5. Cool the mixture and neutralize the catalyst with an acid (e.g. hydrochloric acid).", "6. Purify the product by extraction, distillation, or other suitable methods." ] } | |
Número CAS |
156609-10-8 |
Nombre del producto |
NONYLPHENOL-ETHYLENEOXIDECONDENSATES |
Fórmula molecular |
C15H17NO2 |
Peso molecular |
0 |
Sinónimos |
4-TERT-NONYLPHENOLDIETHOXYLATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






